N-[(4-Chlorophenyl)carbamoyl]ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chlorophenyl)carbamoyl]ethanethioamide is an organic compound that features a chlorophenyl group attached to a carbamoyl group, which is further linked to an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)carbamoyl]ethanethioamide typically involves the reaction of 4-chloroaniline with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)carbamoyl]ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
N-[(4-Chlorophenyl)carbamoyl]ethanethioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)carbamoyl]ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes, resulting in antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)carbamoyl]glycine
- N-[(4-Chlorophenyl)carbamoyl]benzamide
- Diflubenzuron
Uniqueness
N-[(4-Chlorophenyl)carbamoyl]ethanethioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
113985-05-0 |
---|---|
Molecular Formula |
C9H9ClN2OS |
Molecular Weight |
228.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-ethanethioylurea |
InChI |
InChI=1S/C9H9ClN2OS/c1-6(14)11-9(13)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14) |
InChI Key |
SJNBNLVVOFNAFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.